1-(4-Trifluoromethylphenyl)ethylamine

Drug Design ADME Physicochemical Property

1-(4-Trifluoromethylphenyl)ethylamine (CAS 15996-84-6) is a chiral benzylamine derivative, belonging to the phenethylamine class, with the molecular formula C9H10F3N and a molecular weight of 189.18 g/mol. This compound is a colorless to light yellow liquid with a characteristic amine odor and is primarily utilized as a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical sectors.

Molecular Formula C9H10F3N
Molecular Weight 189.18 g/mol
CAS No. 15996-84-6
Cat. No. B092155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Trifluoromethylphenyl)ethylamine
CAS15996-84-6
Molecular FormulaC9H10F3N
Molecular Weight189.18 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(F)(F)F)N
InChIInChI=1S/C9H10F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3
InChIKeyGUMZDWPMXGQNBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Trifluoromethylphenyl)ethylamine (CAS 15996-84-6) Chemical Properties and Research Applications


1-(4-Trifluoromethylphenyl)ethylamine (CAS 15996-84-6) is a chiral benzylamine derivative, belonging to the phenethylamine class, with the molecular formula C9H10F3N and a molecular weight of 189.18 g/mol [1]. This compound is a colorless to light yellow liquid with a characteristic amine odor and is primarily utilized as a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical sectors . The racemic mixture, (RS)-1-[4-(trifluoromethyl)phenyl]ethylamine, serves as a versatile building block for the construction of more complex molecules, with its value proposition lying in the unique combination of a basic amine handle and a lipophilic, electron-withdrawing para-trifluoromethylphenyl group .

Critical Procurement Considerations: Why 1-(4-Trifluoromethylphenyl)ethylamine Cannot Be Interchanged with Closely Related Analogs


The selection of 1-(4-Trifluoromethylphenyl)ethylamine over its close analogs is dictated by the non-linear relationship between subtle structural changes and resulting physicochemical properties. A direct comparison with 2-(4-trifluoromethylphenyl)ethylamine reveals a stark difference in solubility, driven by the single carbon shift in the amine-bearing alkyl chain [1]. Furthermore, the procurement of the racemic compound versus its individual (R)- or (S)-enantiomers is a critical decision point; the enantiomers are essential for asymmetric synthesis, with one configuration often demonstrating superior biological activity or acting as a key intermediate for specific chiral pharmaceuticals, such as the CCR5 antagonist Sch-350634 [2]. These distinctions preclude generic substitution, as the intended application—whether for a specific chiral resolution process or a particular medicinal chemistry campaign—demands a specific molecular and stereochemical identity.

Quantitative Differentiation Evidence for 1-(4-Trifluoromethylphenyl)ethylamine (CAS 15996-84-6) Versus Key Comparators


Comparative Lipophilicity: LogP Shift of 1-(4-Trifluoromethylphenyl)ethylamine Versus Its Non-Fluorinated Analog

The introduction of a para-trifluoromethyl group significantly increases the lipophilicity of the phenethylamine scaffold. 1-(4-Trifluoromethylphenyl)ethylamine exhibits a calculated ACD/LogP of 2.01 [1], a marked increase compared to the reported LogP of 1.47 for its non-fluorinated analog, 1-phenylethylamine . This quantifiable increase in LogP (Δ = +0.54) directly correlates to enhanced membrane permeability and metabolic stability, key parameters in CNS drug discovery.

Drug Design ADME Physicochemical Property

Enantioselective Synthesis Efficiency: Biocatalytic vs. Traditional Resolution of 1-(4-Trifluoromethylphenyl)ethylamine

The asymmetric synthesis of (S)-1-(4-Trifluoromethylphenyl)ethylamine using a ω-transaminase (ω-TA) from a marine bacterium achieved a conversion of 30% after 18 hours under optimized conditions (25-30% v/v DMSO co-solvent) [1]. This biocatalytic approach is a direct alternative to traditional chemical resolution methods described for the (R)-enantiomer, which involve multi-step sequences including imine formation, asymmetric reduction, and salt formation/hydrogenolysis [2]. The ω-TA method offers a potentially greener, one-step synthesis with 100% theoretical yield, avoiding heavy metal catalysts and multiple purification steps [1].

Biocatalysis Green Chemistry Chiral Resolution

Aqueous Solubility: Differential Behavior of 1-(4-Trifluoromethylphenyl)ethylamine vs. its Phenethylamine Isomer

The position of the amine group relative to the aromatic ring dictates solubility. 1-(4-Trifluoromethylphenyl)ethylamine, a benzylic amine, has a calculated aqueous solubility of 1.4 g/L at 25°C . In contrast, its isomeric analog, 2-(4-trifluoromethylphenyl)ethylamine (a primary phenethylamine), exhibits a higher calculated water solubility of 4087 mg/L (4.087 g/L) at 25°C, based on its estimated Log Kow of 2.45 . This represents a nearly 3-fold difference in water solubility.

Formulation Drug Delivery Physicochemical Property

Optimal Application Scenarios for Procuring 1-(4-Trifluoromethylphenyl)ethylamine (CAS 15996-84-6)


Chiral Building Block for Biocatalytic Synthesis of (S)-Enantiomer APIs

Procure racemic 1-(4-Trifluoromethylphenyl)ethylamine as a cost-effective starting material for the in-house biocatalytic production of high-value (S)-1-(4-Trifluoromethylphenyl)ethylamine. As demonstrated by Rodrigues et al., a ω-transaminase can achieve 30% conversion in a single step under mild conditions [1]. This approach is ideal for medicinal chemistry labs seeking to explore structure-activity relationships (SAR) of the (S)-enantiomer without the high cost of purchasing the pre-resolved chiral amine.

Development of CNS-Penetrant Drug Candidates

Utilize 1-(4-Trifluoromethylphenyl)ethylamine as a preferred amine core for library synthesis aimed at central nervous system (CNS) targets. Its calculated LogP of 2.01 [2] places it in the optimal range for blood-brain barrier penetration, offering a distinct advantage over less lipophilic, non-fluorinated analogs . This makes it a strategic procurement choice for lead generation programs focused on neurological or psychiatric disorders.

Synthesis of Chiral Resolving Agents or Ligands

Leverage the compound as a precursor for synthesizing chiral ligands or resolving agents. Patent literature explicitly identifies optically active 1-(4-trifluoromethylphenyl)ethylamine as an important intermediate, notably as a partial structure of Sch-350634, a CCR5 antagonist against HIV [3]. Procurement of the racemate allows for its subsequent resolution or use in asymmetric transformations to access these high-value pharmaceutical intermediates.

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